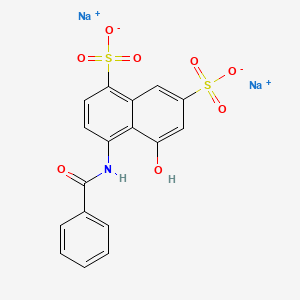
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is a complex organic compound with the molecular formula C17H11NNa2O8S2 . This compound is known for its unique chemical structure, which includes a naphthalene core substituted with benzoylamino, hydroxyl, and disulphonate groups. It is primarily used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Benzoylation: The amino group is then benzoylated to form benzoylaminonaphthalene.
Sulfonation: The benzoylaminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoylamino group can be reduced to an amino group.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzoyl-5-ketonaphthalene-1,7-disulphonate.
Reduction: Formation of 4-amino-5-hydroxynaphthalene-1,7-disulphonate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with proteins, affecting their structure and function. The hydroxyl and sulfonate groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another disulfonate compound used in the production of dyes and optical brighteners.
Disodium 4-amino-5-hydroxynaphthalene-1,7-disulphonate: A similar compound with an amino group instead of a benzoylamino group.
Uniqueness
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of benzoylamino, hydroxyl, and disulphonate groups makes it particularly useful in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
20241-55-8 |
|---|---|
Molekularformel |
C17H11NNa2O8S2 |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
NIANCZCABFGLTR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


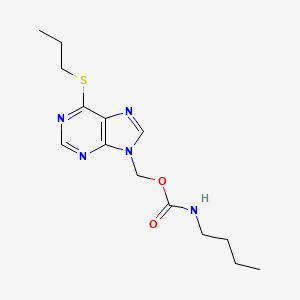
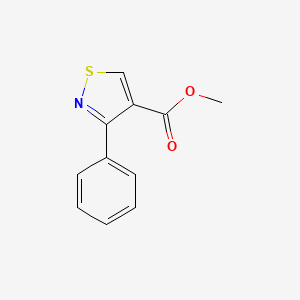

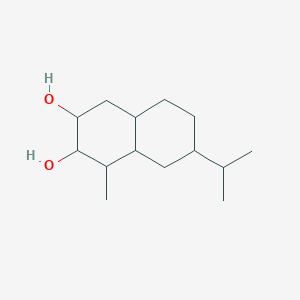
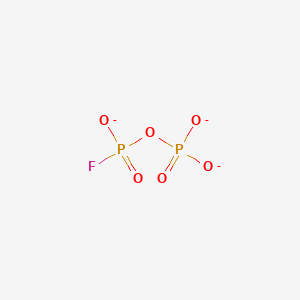
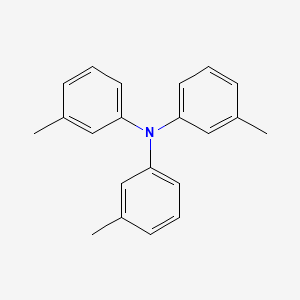

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

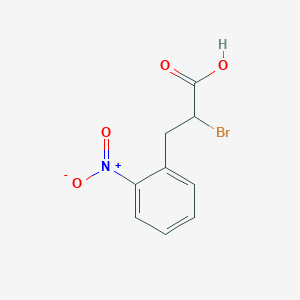
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
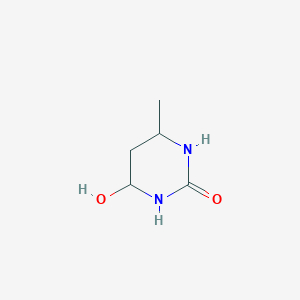
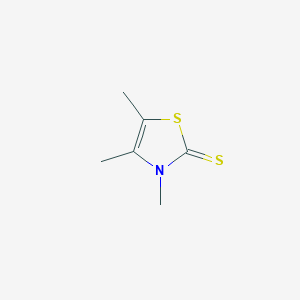
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
